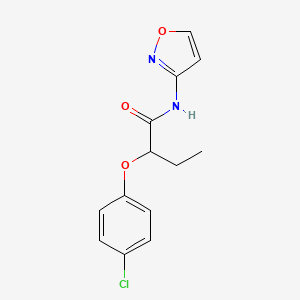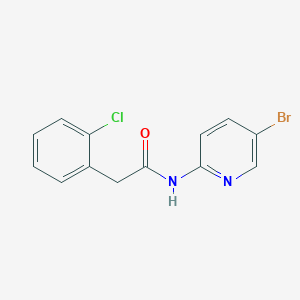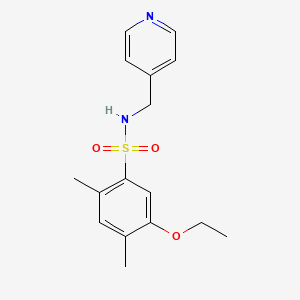![molecular formula C18H36N2O2S B4985335 3,3'-thiobis[1-(cyclohexylamino)-2-propanol] CAS No. 61075-49-8](/img/structure/B4985335.png)
3,3'-thiobis[1-(cyclohexylamino)-2-propanol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' is a compound that has gained significant attention in scientific research due to its unique properties. It is a chiral molecule that contains two hydroxyl groups, one thiol group, and one tertiary amine group. This compound is widely used in biochemical and physiological studies due to its ability to act as a chiral ligand for metal ions. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]’.
作用機序
The mechanism of action of ‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' involves the formation of a complex with metal ions, which can then catalyze various chemical reactions. The chiral nature of this compound allows for the formation of enantiomerically pure products in asymmetric catalysis.
Biochemical and Physiological Effects
‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' has been shown to have potential biochemical and physiological effects. It has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to bind to amyloid-beta peptides. Additionally, this compound has been shown to have antioxidant properties, which may have implications in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using ‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' in lab experiments is its ability to form enantiomerically pure products in asymmetric catalysis. Additionally, this compound is relatively easy to synthesize and can be resolved into its enantiomers using chiral chromatography. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the use of ‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' in scientific research. One potential direction is the development of new chiral ligands for metal ions using this compound as a starting material. Additionally, this compound may have potential applications in the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Conclusion
‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' is a compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a chiral ligand for metal ions in asymmetric catalysis and has potential applications in the treatment of various diseases. While there are some limitations to using this compound in lab experiments, its potential applications in scientific research make it an important area of study for future research.
合成法
The synthesis of ‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' can be achieved by the reaction of cyclohexylamine with 2-bromo-1-propanol in the presence of sodium hydride. The reaction yields racemic mixture, which can be resolved into its enantiomers using chiral chromatography. The enantiomers of this compound have different properties and can be used in different applications.
科学的研究の応用
‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' has a wide range of scientific research applications. It is commonly used as a chiral ligand for metal ions in asymmetric catalysis. This compound can form complexes with metal ions such as palladium, platinum, and copper, which can be used as catalysts in various chemical reactions. Additionally, ‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' has been used in the synthesis of chiral drugs and natural products.
特性
IUPAC Name |
1-(cyclohexylamino)-3-[3-(cyclohexylamino)-2-hydroxypropyl]sulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O2S/c21-17(11-19-15-7-3-1-4-8-15)13-23-14-18(22)12-20-16-9-5-2-6-10-16/h15-22H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQRUZNODPSLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CSCC(CNC2CCCCC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385870 |
Source


|
| Record name | ST000561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylamino)-3-[3-(cyclohexylamino)-2-hydroxypropyl]sulfanylpropan-2-ol | |
CAS RN |
61075-49-8 |
Source


|
| Record name | ST000561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4985279.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4985302.png)

![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)

![4-benzyl-1-{3-[1-(3-furylmethyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B4985367.png)
